molecular formula C17H27BrO3 B132571 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene CAS No. 172900-69-5

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

Cat. No. B132571
CAS RN: 172900-69-5
M. Wt: 359.3 g/mol
InChI Key: ICJBMWOVLFPLFP-HNNXBMFYSA-N
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Description

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene (MPMB) is an organic compound with a wide range of applications in scientific research. The compound is a derivative of benzene, a hydrocarbon with a unique molecular structure and properties. MPMB has been used in various scientific studies, including those involving the synthesis of other compounds, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in the lab.

Scientific Research Applications

Photovoltaic Applications

  • Functional Group Addition in Solar Cells : An analogue of 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, namely MDN-PCBM, was synthesized and evaluated for photovoltaic performance in polymer solar cells (PSCs). It exhibited higher power conversion efficiency and open-circuit voltage compared to traditional PCBM, suggesting its potential as a promising new acceptor in high-performance PSCs (Jin et al., 2016).

Supramolecular Chemistry

  • Assembly of Tetracarboxyl-Cavitand and Tetra(3-pyridyl)-cavitand : In a study involving related methoxybenzene compounds, guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand into a heterodimeric capsule was observed. The study demonstrated the encapsulation and orientation control of various guests, indicating the potential of such compounds in the development of molecular containers and transporters (Kobayashi et al., 2003).

Organic Synthesis and Catalysis

  • Arylation Catalysis for Fragrance Synthesis : A compound similar to this compound was used in a catalyzed coupling reaction to produce floral fragrances. This suggests its potential use in the synthesis of complex organic molecules, including those with commercial applications in the fragrance industry (Scrivanti et al., 2008).

Materials Science

  • Synthesis of Poly(p-phenyleneethynylene)s with Bulky Groups : Research into related methoxybenzene compounds led to the development of polymers with high gas permeability. Such compounds could be explored for applications in gas separation technologies or as membrane materials (Sakaguchi et al., 2011).

properties

IUPAC Name

4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJBMWOVLFPLFP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462476
Record name 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172900-69-5
Record name 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 2
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 3
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 4
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 5
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 6
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

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